

HPLC and LC-MS methods for detection and quantification of Angustmycin A

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Compound of Interest

Compound Name: **Angustmycin A**

Cat. No.: **B11929288**

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An in-depth guide to the detection and quantification of **Angustmycin A**, a nucleoside antibiotic with notable anti-mycobacterial and cytokinin activities, is presented through detailed application notes and protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).^{[1][2]} These methodologies are crucial for researchers, scientists, and professionals involved in drug development and natural product analysis.

Application Note 1: HPLC-UV Detection of Angustmycin A

This application note describes a method for the detection and relative quantification of **Angustmycin A** in fermentation broth and in vitro enzymatic reactions using HPLC with UV detection.

Principle:

Reverse-phase HPLC separates **Angustmycin A** from other components of a complex mixture based on its polarity. The compound is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength.^[1]

Sample Preparation:

- Fermentation Broth: To prepare the fermentation broth for analysis, oxalic acid is added until a pH of 5.0 is reached.^[1]

- In Vitro Reaction Mixtures: For in vitro assays, the reaction is terminated by adding an equal volume of methanol. The mixture is then centrifuged to remove precipitated proteins.[\[1\]](#)

Chromatographic Conditions:

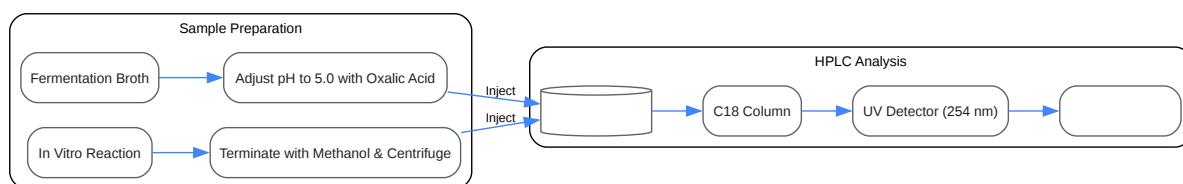
A summary of the HPLC conditions for the analysis of **Angustmycin A** is provided in Table 1. [\[1\]](#)

Table 1: HPLC Method Parameters for **Angustmycin A** Analysis[\[1\]](#)

Parameter	Value
Instrumentation	Shimadzu LC-20AT or equivalent
Column	Diamonsil C18 (5 μ m, 4.6 \times 250 mm)
Mobile Phase	95% (0.15% aqueous formic acid) : 5% Methanol
Flow Rate	0.5 mL/min
Run Time	30 min
Detection	UV at 254 nm

Experimental Workflow:

The overall experimental workflow for the HPLC analysis of **Angustmycin A** is depicted in the following diagram.



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HPLC Analysis Workflow for **Angustmycin A**.

Application Note 2: LC-MS Method for Detection and Quantification of Angustmycin A

This note details an LC-MS method suitable for the sensitive detection and accurate quantification of **Angustmycin A**.

Principle:

This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[\[3\]](#) Following chromatographic separation, **Angustmycin A** is ionized, and the mass-to-charge ratio of the resulting ions and their fragments are measured.[\[1\]](#)

Sample Preparation:

The sample preparation protocols are the same as for the HPLC-UV method.[\[1\]](#)

LC-MS Conditions:

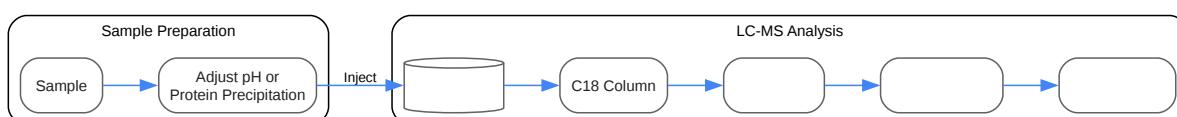
The parameters for the LC-MS analysis of **Angustmycin A** are outlined in Table 2.[\[1\]](#)

Table 2: LC-MS Method Parameters for **Angustmycin A** Analysis[\[1\]](#)

Parameter	Value
LC System	Coupled to a mass spectrometer
Column	Reverse-phase C18
Mobile Phase	95% (0.15% aqueous formic acid) : 5% Methanol
Flow Rate	0.5 mL/min
MS System	Thermo Fisher Scientific ESI-LTQ Orbitrap or equivalent
Ionization Mode	Positive Electrospray Ionization (ESI)
Capillary Temperature	275 °C
Capillary Voltage	35 V
Key Ion Transitions	$[M+H]^+$ at m/z 280.1040
Fragment ions at m/z	262.0929 and 136.0618

Experimental Workflow:

The workflow for the LC-MS analysis of **Angustmycin A** is illustrated below.



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References

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- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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